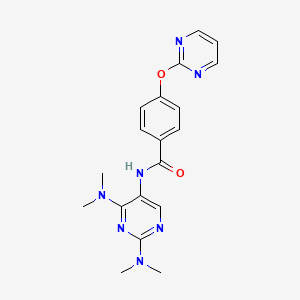
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP is an enzyme involved in DNA repair, and its inhibition has been found to be effective in treating various types of cancer.
Scientific Research Applications
Antibacterial Properties
Research into bis-pyrimidine compounds, including structures similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, has demonstrated moderate to good antibacterial properties against various bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings are based on the antibacterial screening of synthesized bis-pyrimidine compounds, highlighting their potential as antibacterial agents (Roy et al., 2014).
Antifungal and Antibacterial Activity
Pyrimidine derivatives have been evaluated for their antifungal and antibacterial activities, showcasing significant potential against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger. This includes novel synthesized pyrimidine derivatives, suggesting their application in developing new antimicrobial agents (Khan et al., 2015).
Photophysical Properties and pH-Sensing Application
The design and synthesis of pyrimidine-phthalimide derivatives have led to the development of compounds with solid-state fluorescence and positive solvatochromism. These properties are attributed to the donor–π–acceptor (D–π–A) configuration in the molecules, making them suitable for applications such as colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Antioxidant Agents
Pyrimidine derivatives have been synthesized and evaluated as potent antioxidant agents. This research highlights the potential of these compounds in combating oxidative stress, a key factor in various diseases and aging processes (Vartale et al., 2016).
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-25(2)16-15(12-22-18(24-16)26(3)4)23-17(27)13-6-8-14(9-7-13)28-19-20-10-5-11-21-19/h5-12H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLTJXGFRQMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)
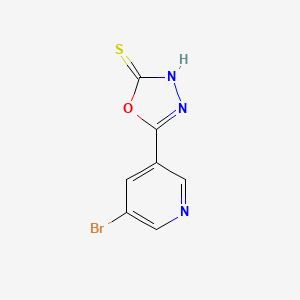
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
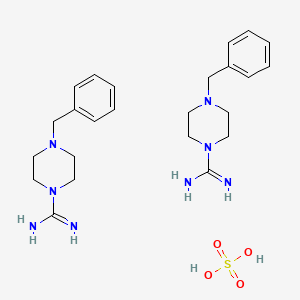
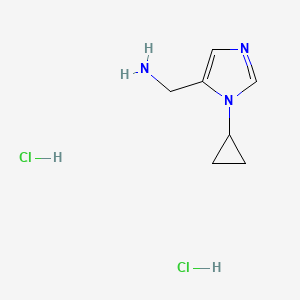
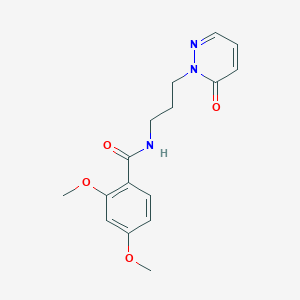
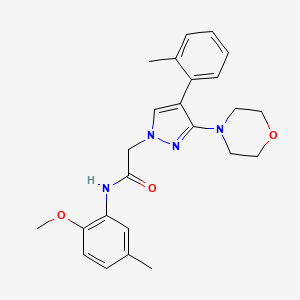
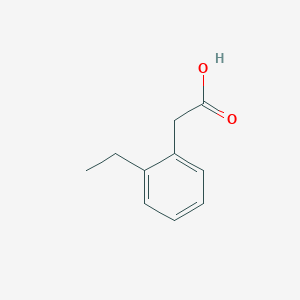
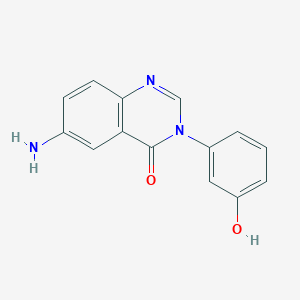
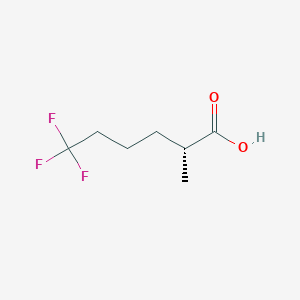
![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)